molecular formula C7H7ClFNO B13610760 O-(4-Chloro-3-fluorobenzyl)hydroxylamine

O-(4-Chloro-3-fluorobenzyl)hydroxylamine

Cat. No.: B13610760
M. Wt: 175.59 g/mol
InChI Key: YTMFTKIDJNCCGZ-UHFFFAOYSA-N
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Description

O-(4-Chloro-3-fluorobenzyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-fluorobenzyl)hydroxylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: O-(4-Chloro-3-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(4-Chloro-3-fluorobenzyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-fluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including the formation of oximes and hydrazones. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • O-(2-Chloro-4-fluorobenzyl)hydroxylamine
  • O-(4-Fluoro-benzyl)-hydroxylamine

Comparison: O-(4-Chloro-3-fluorobenzyl)hydroxylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClFNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2

InChI Key

YTMFTKIDJNCCGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON)F)Cl

Origin of Product

United States

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